molecular formula C10H16N2 B091933 5-Butyl-2,3-dimethylpyrazine CAS No. 15834-78-3

5-Butyl-2,3-dimethylpyrazine

Cat. No.: B091933
CAS No.: 15834-78-3
M. Wt: 164.25 g/mol
InChI Key: ZTPIKPFNCVSISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Butyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Mechanism of Action

The mechanism of action of 5-Butyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress pathways and microbial cell membranes .

Properties

CAS No.

15834-78-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3

InChI Key

ZTPIKPFNCVSISS-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(C(=N1)C)C

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Butyl-2,3-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
5-Butyl-2,3-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
5-Butyl-2,3-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
5-Butyl-2,3-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
5-Butyl-2,3-dimethylpyrazine
Reactant of Route 6
Reactant of Route 6
5-Butyl-2,3-dimethylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.